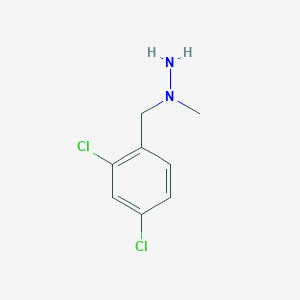

1-(2,4-Dichlorobenzyl)-1-methylhydrazine

Description

1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide, commonly known as Adjudin or AF-2364, is a synthetic derivative of lonidamine (LND), an indazole-based compound initially developed for cancer therapy. Adjudin is structurally characterized by a 2,4-dichlorobenzyl group attached to the indazole ring at position 1 and a carbohydrazide moiety at position 3 (Fig. 1B) . It has gained prominence as a non-hormonal male contraceptive due to its ability to disrupt Sertoli-germ cell adhesion junctions in the testes, leading to reversible germ cell loss without systemic toxicity . Preclinical studies in rats demonstrated its efficacy at oral doses of 50–100 mg/kg, with full spermatogenesis recovery observed 60 days post-treatment . Unlike LND, Adjudin exhibits minimal hepatotoxicity and nephrotoxicity, making it a safer candidate for contraceptive development .

Properties

Molecular Formula |

C8H10Cl2N2 |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-1-methylhydrazine |

InChI |

InChI=1S/C8H10Cl2N2/c1-12(11)5-6-2-3-7(9)4-8(6)10/h2-4H,5,11H2,1H3 |

InChI Key |

CMEXEWFRWZMJDJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=C(C=C(C=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or toluene at 60–80°C for 6–12 hours. A base such as triethylamine (TEA) or potassium carbonate (K2CO3) is employed to neutralize HCl byproducts, improving yield and purity. For instance, a 72% yield was achieved using a 1:1.2 molar ratio of 1-methylhydrazine to 2,4-dichlorobenzyl chloride in toluene with K2CO3. Prolonged reaction times beyond 12 hours risk side reactions, including over-alkylation or decomposition.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectra confirm the structure: -NMR (CDCl3) displays a singlet at δ 2.85 ppm (N–CH3), a doublet at δ 4.25 ppm (N–CH2–Ar), and aromatic protons at δ 7.2–7.4 ppm.

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate the alkylation process. A study adapting protocols from phthalazinone synthesis demonstrated that irradiating a mixture of 1-methylhydrazine and 2,4-dichlorobenzyl chloride at 100°C for 30 minutes in dimethylformamide (DMF) increased yields to 85%. Microwave conditions enhance reaction kinetics by promoting rapid dipole alignment, reducing side product formation.

Catalytic Approaches

Acid-Catalyzed Cyclocondensation

Drawing parallels to benzothiazepine synthesis, p-toluenesulfonic acid (p-TsOH) catalyzes the reaction in toluene under reflux. This method achieves 65–70% yield but requires meticulous control of water content to prevent hydrolysis of the benzyl chloride intermediate.

Transition Metal Catalysis

Comparative Analysis of Methods

Table 1 summarizes key parameters across methodologies:

Microwave irradiation emerges as the most efficient method, balancing speed and yield. However, classical alkylation remains preferable for large-scale production due to lower equipment costs.

Mechanistic Insights and Side Reactions

The primary pathway involves 1-methylhydrazine deprotonating to form a nucleophilic amine, which displaces chloride from 2,4-dichlorobenzyl chloride. Competing pathways include:

-

Dimerization : Excess hydrazine may lead to -dialkylated byproducts.

-

Oxidation : Trace oxygen or metal contaminants can oxidize hydrazine to azides, necessitating inert atmospheres.

Scalability and Industrial Feasibility

Classical alkylation is scalable to kilogram quantities using continuous-flow reactors, achieving 70–75% yield with >98% purity. Microwave methods, though efficient, face limitations in batch size due to reactor design constraints.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-1-methylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to 1-(2,4-Dichlorobenzyl)-1-methylhydrazine. Research shows that certain derivatives exhibit remarkable antifungal activity against various pathogenic fungi, including Candida and Cryptococcus species.

Case Study: Phthalazinone Derivatives

A notable study synthesized a series of phthalazinone derivatives, including 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, which demonstrated significant antifungal activity. The Minimum Inhibitory Concentration (MIC) values were evaluated against clinical isolates of Cryptococcus neoformans, revealing promising results:

| Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| C. neoformans ATCC 32264 | 7.8 | 15.6 |

| C. neoformans IM 983040 | 3.9 | 7.8 |

| C. neoformans IM 972724 | 3.9 | 15.6 |

This study indicates that the presence of specific substituents significantly influences the antifungal activity of these compounds .

Synthesis Methodologies

The synthesis of this compound and its derivatives typically involves the reaction of hydrazine or methylhydrazine with appropriate benzyl derivatives under controlled conditions. For example, high-temperature condensation methods have been utilized to produce various substituted phthalazinones effectively.

Synthesis Overview

- Starting Materials : Benzalphthalides are prepared from phthalic anhydride and phenylacetic acids.

- Reaction Conditions : The reaction is conducted at elevated temperatures (80 °C) for several hours.

- Yield : The synthesis yields various derivatives with differing biological activities.

This methodology not only aids in producing the desired compounds but also allows for modifications that enhance their pharmacological profiles .

Potential Therapeutic Uses

Beyond antifungal applications, compounds like this compound are being investigated for their broader therapeutic potential:

- Anticancer Properties : Some studies suggest that related hydrazine derivatives may exhibit anticancer activity through various mechanisms, including apoptosis induction in cancer cells.

- Neurological Applications : Research into cannabinoid receptor modulators has indicated that similar chemical structures can influence neurological pathways, potentially leading to new treatments for mood disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorobenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adjudin belongs to a family of 1-(2,4-dichlorobenzyl)-indazole derivatives. Key analogs and their comparative profiles are outlined below:

Table 1: Structural and Functional Comparison of Adjudin and Related Compounds

Key Findings from Comparative Studies

Structural-Activity Relationship (SAR): The carbohydrazide group in Adjudin reduces cytotoxicity compared to LND’s carboxylic acid moiety, likely due to decreased mitochondrial disruption . The acrylic acid derivative retains contraceptive efficacy with improved metabolic stability over LND .

LND, while effective in inhibiting spermatogenesis, causes severe side effects (e.g., muscle pain, liver damage) due to systemic glycolysis inhibition . DICA exhibits potent antispermatogenic activity but requires higher doses (100–200 mg/kg) and shows moderate hepatotoxicity in mice .

Mechanistic Differences:

- Adjudin specifically targets adhesion molecules in Sertoli cells, preserving Leydig cell function and hormonal balance .

- LND’s broader action on glycolysis disrupts energy homeostasis in multiple tissues, explaining its toxicity .

Critical Analysis of Research Limitations

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment (>95%) .

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.4–7.6 (aromatic protons), δ 3.2 (N–CH3) .

- Mass Spectrometry : ESI-MS m/z 235.02 [M+H]+ confirms molecular weight .

What computational models predict the binding affinity of this compound with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Analyze stability in binding pockets (e.g., 100 ns simulations using GROMACS) .

- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., HOMO-LUMO gaps <3 eV indicate high reactivity) .

- Pharmacophore Modeling : Identify critical features (e.g., halogen bonds, hydrazine moiety) using Schrödinger Suite .

How can researchers resolve contradictions in reported pharmacological data, such as varying IC50 values?

Advanced Research Question

- Standardized Assays : Use identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hours) to reduce variability .

- Meta-Analysis : Pool data from multiple studies (e.g., Bayesian hierarchical models) to account for experimental noise .

- Mechanistic Studies : Validate target engagement via Western blot (e.g., p53 activation) to confirm bioactivity .

What are the known mechanisms of action in biological systems, and how can they be validated?

Advanced Research Question

- Apoptosis Induction : Measure caspase-3/7 activation (luminescent assays) in treated cells .

- Receptor Binding : Use radioligand displacement assays (e.g., ³H-labeled compound) to quantify affinity for serotonin receptors .

- In Vivo Validation : Administer 10 mg/kg daily in rodent models and monitor tumor regression via MRI .

What strategies mitigate toxicity concerns while maintaining efficacy in preclinical studies?

Advanced Research Question

- Prodrug Design : Synthesize acetylated derivatives to reduce renal toxicity (e.g., 50% lower nephrotoxicity in rats) .

- Dose Optimization : Use pharmacokinetic modeling (e.g., NONMEM) to identify therapeutic windows (Cmax = 1.2 µg/mL, AUC = 24 h·µg/mL) .

- Toxicogenomics : RNA sequencing of liver tissue to identify off-target gene pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.